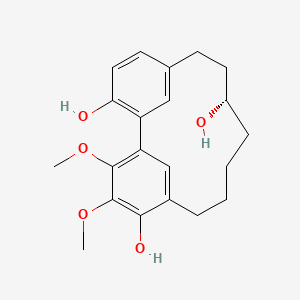

(+)-Ar,11S-Myricanol

Descripción

Botanical Sources of Myricanol

Myricanol is a cyclic diarylheptanoid found within various species of the Myrica genus. researchgate.net The specific stereoisomer, (+)-Ar,11S-myricanol, has been identified as a naturally occurring aglycone, primarily in Myrica cerifera. nih.govresearchgate.netacs.org

Myrica cerifera, commonly known as bayberry or southern wax myrtle, is a principal source of this compound. researchgate.netnih.govebi.ac.ukresearchgate.netnih.gov The compound is typically extracted from the root bark of this plant. researchgate.netnih.govnih.gov Research has shown that an extract from M. cerifera contains several bioactive compounds, including myricanol, myricetin, and myricitrin. nih.govebi.ac.uk Notably, the dextrorotatory aglycone, this compound, was first reported as a naturally occurring compound from this species. nih.gov

Myrica rubra, another species of bayberry, also serves as a source of myricanol. researchgate.netnaturalproducts.net While various forms of myricanol have been isolated from M. rubra, it is considered an alternative source for the compound. researchgate.netnih.gov Studies have identified myricanol and other compounds like myricanone from its bark. mdpi.comresearchgate.netchemfaces.com Interestingly, a study reported the isolation of (-)-R-myricanol from M. rubra, as well as (+)-S-myricanol 5-O-β-d-glucopyranoside, which upon hydrolysis, yields (+)-S-myricanol. nih.gov

Beyond M. cerifera and M. rubra, other species within the Myrica genus have been found to contain myricanol and related diarylheptanoids. These include:

Myrica javanica : From which myricanol, myricanone, and porson have been isolated. researchgate.nettandfonline.com

Myrica esculenta : This species contains myricanol and its glycosides. vulcanchem.commdpi.com

Myrica nana : A source of various diarylheptanoids. tandfonline.com

Myrica salicifolia : Myricanone and myricanol-11-O-β-D-xylopyranoside have been isolated from its stem bark. researchgate.net

Myrica nagi : Another species reported to contain myricanol. nih.gov

The following table summarizes the occurrence of myricanol in different Myrica species.

| Species | Common Name | Part of Plant | Isolated Compounds |

| Myrica cerifera | Bayberry, Southern Wax Myrtle | Root Bark | This compound, Myricetin, Myricitrin |

| Myrica rubra | Bayberry | Bark | Myricanol, Myricanone, 11-O-acetylmyricanol |

| Myrica javanica | Bark, Twigs | Myricanol, Myricanone, Porson | |

| Myrica esculenta | Stem Bark | Myricanol 5-glucoside | |

| Myrica nana | Roots | Myricananone, Myricananadiol | |

| Myrica salicifolia | Stem Bark | Myricanone, Myricanol-11-O-β-D-xylopyranoside |

Extraction and Purification Methodologies for Natural Myricanol Isolates

The isolation of myricanol from its natural botanical sources involves a series of extraction and purification steps. A common initial step is the extraction from the plant material, often the root bark, using organic solvents.

For instance, one method involves the extraction of Myrica cerifera root-bark powder with toluene, followed by a subsequent extraction with 95% ethanol. nih.gov Another approach for isolating myricanol from M. rubra bark utilizes system solvent extraction followed by silica gel layer column separation. chemfaces.com

Following the initial extraction, the crude extract undergoes various purification techniques to isolate myricanol. These methodologies often include:

Medium-Pressure Liquid Chromatography (MPLC): The toluene extract from M. cerifera can be purified using silica gel MPLC with a gradient of ethyl acetate in hexanes. google.com

High-Speed Counter-Current Chromatography (HSCCC): This technique has been effectively used for the separation of compounds from Myrica rubra bark. mdpi.comresearchgate.net

Column Chromatography: Various types of column chromatography, including silica gel, Sephadex LH-20, and ODS (octadecylsilane), are employed for fractionation. vulcanchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the final purification of myricanol isolates. vulcanchem.com It is also used to determine the purity of the final product. researchgate.net

The table below outlines a typical extraction and purification process for this compound from Myrica cerifera.

| Step | Procedure | Solvents/Materials |

| Initial Extraction | Agitation of root-bark powder | Toluene |

| Second Extraction | Extraction of the remaining solid | 95% Ethanol |

| Purification | Medium-Pressure Liquid Chromatography | Silica Gel, Ethyl Acetate/Hexanes gradient |

| Final Analysis | High-Performance Liquid Chromatography |

Stereochemical Purity and Scalemic Preparations of Natural Isolates

The stereochemistry of myricanol is a critical aspect of its chemical identity. The naturally occurring aglycone isolated from Myrica cerifera is the this compound enantiomer. nih.govebi.ac.uk However, detailed analysis has revealed that natural isolates are often not enantiopure but exist as scalemic mixtures.

A scalemic preparation of myricanol isolated from M. cerifera was found to have an enantiomeric excess (ee) of 86% for the this compound enantiomer. nih.govnih.gov This is in contrast to some commercially available myricanol, which was found to be nearly racemic with only a 9% ee. nih.gov

X-ray crystallography of myricanol isolated from M. cerifera revealed a co-crystal composed of this compound and its enantiomer, (-)-aS,11R-myricanol. nih.govchemfaces.com The ratio of these two enantiomers in the natural isolate from M. cerifera was determined to be 14:1. nih.gov The specific rotation of the myricanol isolated from M. cerifera has been reported as [α]D20 = +48.0. nih.gov

It is important to note that upon hydrolysis, (+)-S-myricanol 5-O-β-d-glucopyranoside from M. rubra yields (+)-S-myricanol with a specific rotation of [α]D22= +37.3. nih.gov The stereochemistry of the natural form is often the (+)-S-enantiomer at the C-11 position. vulcanchem.com

Propiedades

Fórmula molecular |

C21H26O5 |

|---|---|

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

(9S)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |

InChI |

InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m0/s1 |

Clave InChI |

SBGBAZQAEOWGFT-HNNXBMFYSA-N |

SMILES isomérico |

COC1=C2C=C(CCCC[C@@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |

SMILES canónico |

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |

Origen del producto |

United States |

Chemical Synthesis and Stereochemical Elucidation of Myricanol and Its Enantiomers

Development of Synthetic Routes for Myricanol

The journey to synthesize myricanol has been marked by continuous innovation, addressing challenges of yield and stereocontrol.

The first total synthesis of myricanol was reported by Whiting and colleagues. This early approach utilized a Nickel(0)-mediated coupling of a bis-iodide intermediate. nih.gov However, this method was hampered by a very low yield of approximately 10% for the critical macrocyclization step. nih.gov Another early attempt involved a photo-induced radical cyclization of a bromide precursor, which also resulted in a modest 10% yield of the cyclized product that could be converted to myricanol. mdpi.com These initial syntheses highlighted the significant challenge of forming the strained 15-membered macrocyclic ring of the myricanol structure.

More recent synthetic efforts have focused on convergent strategies, which involve the synthesis of key fragments that are then joined together. These approaches have generally proven to be more efficient than the earlier linear syntheses. unibas.it

A significant advancement in myricanol synthesis involved the use of a boronic acid pinacol ester intermediate. nih.govnih.govchemfaces.com This strategy employs an intramolecular Suzuki-Miyaura cross-coupling reaction to form the biaryl bond and the macrocycle. In one such synthesis, an aryl bromide was converted to a phenylpropionaldehyde, which was then iodinated. A separate fragment, a boronic acid pinacol ester, was prepared and coupled with the iodinated aldehyde via an aldol condensation. The resulting intermediate underwent an intramolecular palladium-catalyzed cyclization to yield the myricanol core structure in a 22% yield. nih.gov While this improved upon earlier methods, it still produced a racemic mixture of myricanol enantiomers. nih.govmdpi.com

Chemoenzymatic strategies, which combine chemical and enzymatic reactions, are emerging as powerful tools in the synthesis of complex natural products. researchgate.netresearchgate.netmdpi.comfrontiersin.org While specific applications in the total synthesis of (+)-Ar,11S-Myricanol are still developing, the high regio- and stereoselectivity of enzymes holds great promise for overcoming the challenges of stereocontrol in myricanol synthesis. researchgate.netresearchgate.net The use of enzymes could potentially lead to more efficient and enantioselective routes to the desired this compound isomer.

Modern Convergent Total Synthesis Strategies

Cross-Metathesis and Suzuki-Miyaura Domino Reactions

Stereochemical Analysis and Absolute Configuration Determination

Myricanol possesses two main sources of stereoisomerism: a chiral center at the C-11 hydroxyl group and atropisomerism due to the restricted rotation around the biaryl bond. This results in four possible stereoisomers.

X-ray crystallography has been instrumental in elucidating the absolute configuration of myricanol. researchgate.net An X-ray crystal structure of synthetic myricanol revealed that it exists as a co-crystal of the this compound and (−)-aS,11R-myricanol enantiomers. nih.govnih.govchemfaces.com In contrast, myricanol isolated from the plant Myrica cerifera was found to have a 14:1 ratio of this compound to its enantiomer. nih.gov The absolute configuration of natural myricanol was definitively determined through X-ray analysis of its 16-bromo derivative. researchgate.net Spectroscopic methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) analysis, often coupled with computational chemistry, are also powerful tools for determining the absolute configuration of chiral molecules like myricanol. mdpi.com

Table of Synthetic Strategies for Myricanol

| Method | Key Reaction(s) | Reported Yield | Stereocontrol | Reference(s) |

|---|---|---|---|---|

| Early Ni(0)-Mediated Coupling | Ni(0)-mediated coupling of bis-iodide | ~10% (cyclization) | None (racemic) | nih.gov |

| Photo-induced Radical Cyclization | Photochemical cyclization of a bromide | 10% (cyclization) | Not specified | mdpi.com |

| Boronic Acid Pinacol Ester Route | Intramolecular Suzuki-Miyaura coupling | 22% (cyclization) | None (racemic) | nih.gov |

Table of Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| (±)-Myricanol | |

| (-)-aS,11R-Myricanol | |

| 16-Bromomyricanol |

X-ray Crystal Structure Analysis

X-ray crystallography has been an indispensable tool in elucidating the three-dimensional structure of myricanol and its stereoisomers. Analysis of synthetically produced myricanol revealed that it crystallizes as a co-crystal, containing both the this compound and (−)-aS,11R-myricanol enantiomers in a single unit cell. nih.govacs.orgnih.govresearchgate.netescholarship.orgresearchgate.net This analysis was crucial for definitively assigning the absolute configurations of the separated enantiomers.

The solid-state structure determined by X-ray analysis provides detailed insights into the molecule's geometry. nih.gov It shows that the stereochemistry of the hydroxyl group at the C-11 position on the macrocyclic ring influences the geometry of the two atropisomers relative to the biphenyl rings. nih.gov The biphenyl system is notably strained, with an internal dihedral angle of 31.5° relative to the carbocyclic ring and an external dihedral angle of 45.1°, resulting in a 13.4° twist between the two phenyl rings. nih.gov The crystal structure of the enantiomeric pair (+)-aR,11S- and (-)-aS,11R-myricanol has been reported, and the structure of (-)-aS,11R-myricanol was found to be very similar to a previously reported brominated derivative of 11R-myricanol. nih.gov

| Crystallographic Data for Myricanol | |

| Crystal System | Data not available in sources |

| Space Group | Data not available in sources |

| Unit Cell Contents | Co-crystal of this compound and (−)-aS,11R-myricanol nih.govnih.gov |

| Key Dihedral Angles | Internal Biphenyl: 31.5° External Biphenyl: 45.1° nih.gov |

Resolution of Enantiomers: this compound and (−)-aS,11R-Myricanol

The separation of the racemic mixture of myricanol into its constituent enantiomers is a critical step for studying their individual properties. This separation, or resolution, is most commonly achieved using chiral high-performance liquid chromatography (HPLC). nih.gov This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing them to be separated. chemistrysteps.com Studies have successfully employed a Chiralpak IA column for this purpose.

The enantiomeric composition of myricanol has been found to differ significantly between synthetic and natural sources. A novel synthetic route reported for myricanol production yields a racemic mixture, meaning it contains the (+)-aR,11S and (−)-aS,11R enantiomers in a nearly equal 1:1 ratio. nih.gov In contrast, myricanol isolated from the root bark of Myrica cerifera (bayberry) shows a significant enantiomeric excess of the (+)-aR,11S form. nih.gov The natural ratio of the two enantiomers, this compound to (−)-aS,11R-myricanol, is approximately 13:1. This suggests a high degree of stereochemical control in the biosynthetic pathway of the natural product.

| Enantiomer Resolution and Composition | |

| Resolution Method | Chiral High-Performance Liquid Chromatography (HPLC) nih.gov |

| Chiral Column Example | Chiralpak IA |

| Synthetic Myricanol Ratio | (+)-aR,11S : (−)-aS,11R ≈ 1:1 nih.gov |

| Natural Myricanol (M. cerifera) Ratio | (+)-aR,11S : (−)-aS,11R ≈ 13:1 |

Influence of Atropisomerism and Epimerization in Synthetic and Natural Preparations

The stability of these atropisomers and the potential for epimerization (the change in configuration at one of several stereocenters) can be influenced by the preparation method. It has been suggested that variations in extraction methods or differences between plant species and their growing environments could lead to the epimerization of the atropisomers in natural extracts. nih.gov This could explain potential discrepancies in the stereoisomer profiles of myricanol obtained from different natural sources. nih.gov

Derivatization and Structural Modification of Myricanol

Semisynthetic Analogues and Rearrangement Products

Acid-Catalyzed Dehydration Products (e.g., Compound 13, Isomyricanol Pattern)

Treatment of myricanol with acid induces a notable molecular transformation. When myricanol (racemic mixture) is subjected to acid-catalyzed dehydration, it yields a product, designated as Compound 13, in a process that involves an unexpected structural rearrangement. mdpi.comfrontiersin.org This reaction, which can be performed using hydrochloric acid in dioxane, does not simply remove the C-11 hydroxyl group but results in a product with an isomyricanol substitution pattern. mdpi.comnih.gov X-ray analysis confirmed that this rearrangement alters the macrocyclic ring, forming an ortho-meta cyclophane structure. mdpi.com This new scaffold has proven to be of significant interest for its own biological properties. frontiersin.orgnih.gov

Other Structural Modifications (e.g., 5-prenylmyricanol, 5-benzylmyricanol, 11-O-acetylmyricanol)

Beyond acid-catalyzed rearrangements, the phenolic hydroxyl group at the C-5 position and the secondary alcohol at C-11 are primary targets for derivatization.

5-Prenylmyricanol and 5-Benzylmyricanol : To explore the impact of modifying the C-5 hydroxyl group, researchers have synthesized analogues by introducing prenyl and benzyl groups. The protection of the C-5 phenolic hydroxyl was achieved by reacting myricanol with prenyl bromide or benzyl chloride in the presence of a weak base like potassium carbonate. researchgate.net This reaction afforded 5-prenylmyricanol and 5-benzylmyricanol in high yields of 84.5% and 65%, respectively. researchgate.net These modifications were found to significantly alter the compound's cytotoxic profile. researchgate.net

11-O-acetylmyricanol : Acetylation of the C-11 hydroxyl group to form 11-O-acetylmyricanol has also been investigated. unibas.itmdpi.com This derivative has been isolated from Myrica rubra bark and studied for its biological effects. frontiersin.orgmdpi.com Studies have shown that modification at the C-11 position, including acetylation or oxidation to a ketone (myricanone), leads to a significant decrease in certain activities, such as the inhibition of the Salmonella Type III secretion system (T3SS), highlighting the importance of the free hydroxyl group at this position for specific biological interactions. researchgate.netunibas.it

Functionalization Strategies (e.g., 5-fluorobenzyloxy ether)

Functionalization strategies have been employed to improve the pharmacological properties of myricanol. A key example is the synthesis of myricanol 5-fluorobenzyloxy ether (5FEM), created by the chemical modification of the hydroxyl group at the C-5 position. This particular modification was designed to explore and potentially enhance the antitumor effects of the parent compound. The synthesis involves reacting myricanol with 4-fluorobenzyl bromide in the presence of potassium carbonate in an acetone solvent. The resulting derivative, 5FEM, demonstrated increased potency against several human cancer cell lines, including lung adenocarcinoma (A549), hepatocellular carcinoma (HepG2), and leukemic (HL-60) cells, when compared to the parent myricanol.

Structure-Activity Relationship (SAR) Studies on Myricanol and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the specific chemical features of myricanol and its derivatives contribute to their biological effects. These studies have revealed the critical roles of stereochemistry and the impact of structural rearrangements.

Role of Stereochemistry in Biological Activity

Myricanol possesses both central chirality at the C-11 carbon and axial chirality due to the restricted rotation of the biphenyl bond (atropisomerism). This results in different stereoisomers, and their biological activities can vary significantly. Synthetic myricanol is often a racemic mixture of (+)-aR,11S-myricanol (also referred to as enantiomer 2) and (-)-aS,11R-myricanol (enantiomer 3). frontiersin.org

Research into the ability of myricanol to lower levels of the microtubule-associated protein tau, a key target in neurodegenerative diseases, has starkly illustrated the importance of stereochemistry. frontiersin.org Upon chiral separation, studies revealed that (-)-aS,11R-myricanol (enantiomer 3) was the active enantiomer, reducing tau levels in both cell cultures and ex vivo brain slice models. frontiersin.org In contrast, this compound (enantiomer 2) was found to be inactive in this regard. frontiersin.org This highlights that the specific three-dimensional arrangement of the atoms in the (-)-aS,11R enantiomer is essential for this particular biological function. nih.gov

Impact of Structural Rearrangements on Biological Activity

The structural rearrangement that occurs during the acid-catalyzed dehydration of myricanol to form Compound 13 has a profound impact on its biological activity profile. While the parent compound's tau-lowering activity is strictly dependent on a specific stereoisomer, the rearranged Compound 13 displays robust tau-lowering activity that is independent of its chirality. frontiersin.orgnih.gov Both enantiomers of Compound 13 were found to reduce tau levels in a similar manner. frontiersin.orgnih.gov This finding is significant as it suggests that the rearrangement to the isomyricanol scaffold creates a molecule that can achieve the desired biological effect without the need for chiral purity, providing a valuable foundation for further therapeutic development. frontiersin.org

Biological Activity of Myricanol Derivatives

| Compound | Derivative Type | Key Biological Finding | Source(s) |

| Compound 13 | Acid-catalyzed rearrangement product | Exhibits robust tau-lowering activity, independent of chirality. | mdpi.comfrontiersin.orgnih.govunibas.it |

| 5-Prenylmyricanol | C-5 ether derivative | Showed increased cytotoxicity against murine leukaemia P-388 cells (IC50 = 12.4 µM), nearly a two-fold increase compared to myricanol. | researchgate.net |

| 5-Benzylmyricanol | C-5 ether derivative | Showed increased cytotoxicity against murine leukaemia P-388 cells (IC50 = 12.0 µM), nearly a two-fold increase compared to myricanol. | researchgate.net |

| 11-O-acetylmyricanol | C-11 ester derivative | Showed significantly decreased inhibitory activity against Salmonella T3SS compared to myricanol, indicating the C-11 hydroxyl is essential for this activity. | researchgate.netunibas.it |

| Myricanol 5-fluorobenzyloxy ether (5FEM) | C-5 ether derivative | More potent inhibitor of HL-60 and A549 cancer cell growth compared to myricanol. |

Effects of Substituent Modifications on Biological Activity

The biological activities of myricanol are significantly influenced by its stereochemistry and the presence of specific functional groups. Modifications to the core structure of myricanol have been explored to understand the structure-activity relationships (SAR) and to develop analogs with potentially enhanced or more specific therapeutic effects.

Research into the enantiomers of myricanol has revealed that the biological activity is highly dependent on the specific stereoisomer. For instance, in the context of reducing the levels of the microtubule-associated protein tau, which is implicated in neurodegenerative diseases like Alzheimer's, (-)-aS,11R-myricanol was found to be the active enantiomer. nih.govresearchgate.netnih.govacs.org This isomer demonstrated the ability to lower tau levels in both cultured cells and ex vivo brain slices from a mouse model of tauopathy. nih.govresearchgate.netnih.govacs.org Conversely, this compound, the naturally occurring aglycone isolated from Myrica cerifera, did not exhibit this tau-lowering activity. nih.govacs.org

Further SAR studies led to the synthesis of a dehydrated and structurally rearranged analog of myricanol, designated as compound 13. nih.govresearchgate.netnih.gov This semisynthetic derivative displayed robust tau-lowering activity, and importantly, its enantiomers were found to reduce tau levels in a similar manner. nih.govresearchgate.netnih.gov This finding suggests that the SAR for this analog is not dependent on chirality, which could be advantageous for future drug development. nih.govresearchgate.netnih.gov

Modifications at the hydroxyl groups of myricanol have also been shown to have a profound impact on its biological profile. The C-5 hydroxyl group is considered critical for certain activities; for example, its methylation to form monomethyl myricanol or glycosylation leads to a roughly 50% reduction in anti-virulence potency. The hydroxyl group at the C-11 position is also essential for activities such as the inhibition of the type III secretion system (T3SS) and melanogenesis. Oxidation of this C-11 hydroxyl to a ketone, forming myricanone, results in the abolishment of these activities.

In the realm of anticancer research, derivatization of myricanol has yielded compounds with enhanced potency. To investigate the SAR of myricanol and discover novel antitumor agents, derivatives such as myricanol 5-fluorobenzyloxy ether (5FEM), myricanol 5-chlorobenzyloxy ether, and myricanol 5-bromobenzyloxy ether were synthesized. tandfonline.comtandfonline.com Among these, 5FEM was found to be more potent than the parent myricanol against several cancer cell lines, with a particularly notable inhibitory effect on HL-60 human leukemia cells. tandfonline.comtandfonline.com This suggests that the introduction of a fluorobenzyloxy ether at the C-5 position can improve the anticancer properties of myricanol. tandfonline.com

The following tables summarize the effects of these structural modifications on the biological activity of myricanol derivatives.

Table 1: Effect of Stereochemistry and Dehydration on Tau-Lowering Activity

| Compound/Derivative | Structural Feature | Biological Activity (Tau Reduction) | Reference |

| This compound | Enantiomer | Inactive | nih.gov |

| (-)-aS,11R-Myricanol | Enantiomer | Active | nih.govresearchgate.netnih.govacs.org |

| Compound 13 | Dehydrated & Rearranged Analog | Robustly Active (Enantiomers similarly active) | nih.govresearchgate.netnih.gov |

Table 2: Effect of Hydroxyl Group Modification on Various Biological Activities

| Modification | Position | Resulting Derivative | Effect on Biological Activity | Reference |

| Methylation | C-5 | Monomethyl myricanol | ~50% reduction in anti-virulence activity | |

| Glycosylation | C-5 | Glycosylated myricanol | ~50% reduction in anti-virulence activity | |

| Oxidation to Ketone | C-11 | Myricanone | Abolished T3SS inhibition and melanogenesis |

Table 3: Effect of C-5 Ether Derivatives on Anticancer Activity

| Derivative | Cell Line | Effect on Biological Activity | Reference |

| Myricanol 5-fluorobenzyloxy ether (5FEM) | HL-60 (Human Leukemia) | More potent than myricanol | tandfonline.comtandfonline.com |

| Myricanol 5-chlorobenzyloxy ether | A549, HepG2, HL-60 | Synthesized for evaluation | tandfonline.com |

| Myricanol 5-bromobenzyloxy ether | A549, HepG2, HL-60 | Synthesized for evaluation | tandfonline.com |

Molecular and Cellular Mechanisms of Biological Activities

Modulation of Microtubule-Associated Protein Tau (MAPT) Dynamics

The cyclic diarylheptanoid (+)-Ar,11S-Myricanol is a natural product that has been investigated for its ability to influence the dynamics of the microtubule-associated protein Tau (MAPT). The accumulation of Tau is a pathological hallmark of several neurodegenerative diseases, known as tauopathies, with Alzheimer's disease being the most common. nih.govresearchgate.netacs.org Targeting the pathways that regulate Tau levels is a key strategy in the development of therapeutics for these conditions. researchgate.netusf.edu

Initial studies identified that a natural extract from the root bark of Myrica cerifera (bayberry) could effectively lower Tau protein levels in various cell models, including HeLa-C3 and H4 neuroglioma cells, as well as in ex vivo murine brain slices. nih.gov Subsequent analysis identified this compound as one of the active compounds responsible for this Tau-destabilizing effect. nih.gov This enantiomerically-enriched form of myricanol demonstrated a potent ability to reduce Tau levels across multiple models, including human hippocampus-derived IMR-32 cells and murine brain tissue, confirming its activity is not cell-line specific. nih.gov

However, further investigation into the stereochemistry of myricanol revealed a surprising and crucial detail regarding its activity. A scalemic preparation of myricanol was found to be a co-crystal of two enantiomers: this compound and (-)-aS,11R-myricanol. nih.govnih.gov When these enantiomers were separated and tested individually, it was discovered that the (-)-aS,11R-myricanol enantiomer was the primary driver of Tau reduction, while this compound, the subject of this article, showed little to no activity in the same cellular assays. nih.govresearchgate.netnih.gov For instance, in HEK P301L cells, which express a mutant form of human Tau, treatment with 30 μM of (-)-aS,11R-myricanol led to a significant decrease in both total and phosphorylated Tau levels within 6 hours, with up to a 50% reduction after 72 hours. escholarship.org

The mechanism by which the active enantiomer of myricanol reduces Tau protein levels involves the enhancement of cellular protein degradation machinery. nih.govusf.edu Specifically, proteomic analyses using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and subsequent cellular assays have shown that (-)-aS,11R-myricanol promotes the degradation of Tau through an autophagic mechanism. nih.govnih.govchemfaces.com Autophagy is a fundamental cellular process for clearing out damaged or aggregated proteins. usf.edu

Treatment of cells with (-)-aS,11R-myricanol was found to affect autophagy pathways, and its effects were predicted to mimic those of rapamycin, a known activator of macroautophagy. usf.edu This was confirmed experimentally; when cells were co-treated with an autophagy inhibitor like chloroquine, the Tau-lowering effect of the myricanol enantiomer was blocked, demonstrating that a functional autophagy-lysosome pathway is required for its activity. usf.edu This mechanism distinguishes it from other Tau-lowering compounds that may operate through different clearance systems like the ubiquitin-proteasome system. nih.gov

The biological activity of myricanol on Tau protein is highly dependent on its stereochemistry. As established through chiral separation and comparative bioactivity assays, the two principal enantiomers exhibit markedly different effects. nih.govnih.gov

The (-)-aS,11R-myricanol enantiomer is the active form that effectively reduces Tau levels in both cultured cells and ex vivo brain slice models from a mouse model of tauopathy. nih.govresearchgate.netchemfaces.com In contrast, the this compound enantiomer was found to be essentially inactive in reducing Tau levels at comparable concentrations. nih.govresearchgate.netnih.gov This stark difference in activity highlights the stereospecificity of the biological target or pathway engaged by myricanol. A racemic mixture containing both enantiomers showed no significant activity at concentrations where the enantiomerically-enriched this compound was effective, further emphasizing the importance of stereochemical purity. nih.gov This suggests that the presence of the inactive (+)-aR,11S enantiomer may interfere with the activity of the active (-)-aS,11R form, or that the concentration of the active enantiomer in the racemic mixture was insufficient to elicit a response.

| Enantiomer | Activity on Tau Levels | Mechanism | Supporting Evidence |

|---|---|---|---|

| This compound | Inactive or significantly less active | Not applicable | Direct comparison in cellular models showed no significant reduction in Tau levels. nih.govresearchgate.net |

| (-)-aS,11R-Myricanol | Active | Promotes Tau degradation via autophagy | Reduced Tau in cultured cells and ex vivo brain slices; effect blocked by autophagy inhibitors. nih.govusf.eduescholarship.org |

Promotion of Tau Degradation through Autophagic Pathways

Induction of Apoptotic Cell Death in Neoplastic Cell Lines

Beyond its effects on neuronal proteins, myricanol has demonstrated significant anti-cancer properties, primarily through the induction of programmed cell death, or apoptosis, in various cancer cell lines.

Myricanol, extracted from the bark of Myrica rubra, has been shown to exert potent growth-inhibitory effects on human lung adenocarcinoma A549 cells. chemfaces.com Its anti-proliferative activity was demonstrated in a dose-dependent manner, with a calculated half-maximal inhibitory concentration (IC₅₀) of 4.85 μg/ml. chemfaces.com Furthermore, myricanol significantly hampered the ability of A549 cells to form colonies, a key characteristic of cancer cell survival and tumorigenicity. chemfaces.com This indicates that the compound not only slows the growth of cancer cells but also reduces their capacity for self-renewal and expansion.

The growth-inhibiting effects of myricanol on cancer cells are mechanistically linked to the activation of the intrinsic apoptotic pathway. chemfaces.com In studies using human lung adenocarcinoma A549 cells, treatment with myricanol led to significant changes in the expression of key apoptosis-regulating genes and proteins. chemfaces.com

Quantitative PCR and Western blot analyses revealed that myricanol treatment caused an upregulation of several pro-apoptotic markers. chemfaces.com The expression of Bax, a protein that promotes apoptosis by permeabilizing the mitochondrial membrane, was increased. chemfaces.com This was accompanied by the upregulation of the cell cycle inhibitor p21, which can arrest cell growth and induce apoptosis. chemfaces.com Crucially, myricanol increased the expression of the executioner caspases, Caspase-3 and Caspase-9, at both the mRNA and protein levels. chemfaces.com Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation leads to the cleavage and activation of executioner caspases like Caspase-3, which ultimately dismantle the cell. Concurrently, the expression of the anti-apoptotic protein Bcl-2 was downregulated, further shifting the cellular balance towards apoptosis. chemfaces.com These molecular changes confirm that myricanol's cytotoxic effects on lung cancer cells are mediated by the induction of apoptosis. chemfaces.com

| Marker | Function | Effect of Myricanol Treatment | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic | Upregulated | chemfaces.com |

| Bcl-2 | Anti-apoptotic | Downregulated | chemfaces.com |

| p21 | Cell cycle inhibitor, pro-apoptotic | Upregulated | chemfaces.com |

| Caspase-9 | Initiator caspase (intrinsic pathway) | Upregulated | chemfaces.com |

| Caspase-3 | Executioner caspase | Upregulated | chemfaces.com |

Downregulation of Anti-apoptotic Markers (e.g., Bcl-2, VEGF, HIF-1α, Survivin)

This compound has demonstrated significant activity in modulating pathways associated with apoptosis, or programmed cell death, particularly in the context of cancer. Research in non-small cell lung carcinoma (NSCLC) has shown that myricanol can effectively decelerate tumor growth by inducing apoptosis. researchgate.netthermofisher.comoncotarget.com This is achieved, in part, by altering the expression of key proteins that regulate cell survival and death.

Studies using A549 lung adenocarcinoma xenografts in mice revealed that treatment with myricanol leads to a consistent and dose-dependent downregulation of several anti-apoptotic markers at both the protein and mRNA levels. researchgate.netthermofisher.com These markers include B-cell lymphoma 2 (Bcl-2), Vascular Endothelial Growth Factor (VEGF), Hypoxia-Inducible Factor-1 alpha (HIF-1α), and survivin. researchgate.netthermofisher.comnih.gov Bcl-2 is a primary regulator that prevents apoptosis; its downregulation by myricanol makes cancer cells more susceptible to cell death. oncotarget.comtandfonline.commdpi.com Concurrently, myricanol upregulates the pro-apoptotic marker Bax, further tipping the cellular balance towards apoptosis. researchgate.netthermofisher.commdpi.com

The reduction in VEGF, a potent promoter of angiogenesis (the formation of new blood vessels that supply tumors), and HIF-1α, a factor that helps cells adapt to low-oxygen environments typical of tumors, suggests that myricanol also interferes with the tumor's ability to create a supportive microenvironment. researchgate.netthermofisher.comnih.gov The downregulation of survivin, a protein that inhibits apoptosis and is involved in cell division, further contributes to the compound's anti-tumor effects. researchgate.netthermofisher.comtandfonline.comnih.gov These findings collectively indicate that myricanol's mechanism involves a multi-pronged attack on cancer cell survival pathways. thermofisher.comnih.gov

Table 1: Effect of Myricanol on Apoptotic Marker Expression in A549 Xenograft Model This table summarizes the observed changes in the expression of key apoptosis-related genes following treatment with myricanol.

| Marker | Effect of Myricanol Treatment | Function of Marker | Supporting References |

| Bcl-2 | Downregulated | Anti-apoptotic (promotes cell survival) | researchgate.netthermofisher.comoncotarget.comnih.govmdpi.comnih.gov |

| VEGF | Downregulated | Pro-angiogenic (promotes new blood vessel growth) | researchgate.netthermofisher.comnih.gov |

| HIF-1α | Downregulated | Promotes adaptation to hypoxia | researchgate.netthermofisher.comnih.gov |

| Survivin | Downregulated | Inhibits apoptosis, regulates cell division | researchgate.netthermofisher.comtandfonline.comnih.gov |

| Bax | Upregulated | Pro-apoptotic (promotes cell death) | researchgate.netthermofisher.comoncotarget.comtandfonline.commdpi.comnih.gov |

Cell Cycle Perturbation (e.g., G2/M phase arrest)

The cell cycle is a series of events that leads to cell division and replication. Perturbing this cycle is a key strategy in cancer therapy. Evidence suggests that myricanol and its derivatives can interfere with cell cycle progression, leading to arrest at the G2/M checkpoint. tandfonline.comnih.gov This phase is the final checkpoint before a cell enters mitosis (M phase), ensuring that any DNA damage is repaired.

In studies on human promyelocytic leukemia (HL-60) cells, a chemically modified derivative, myricanol 5-fluorobenzyloxy ether (5FEM), was shown to significantly increase the population of cells in the G2/M phase in a concentration-dependent manner. tandfonline.comnih.gov This arrest prevents the cells from dividing, thereby inhibiting proliferation. tandfonline.com

A key molecular mechanism behind this effect involves the upregulation of p21. tandfonline.comnih.gov The p21 protein is a cyclin-dependent kinase inhibitor that plays a crucial role in halting the cell cycle in response to DNA damage, allowing for repair or, if the damage is too severe, triggering apoptosis. embopress.orgoncotarget.com Myricanol has been shown to increase the expression of p21 at both the mRNA and protein levels. tandfonline.com By upregulating p21, myricanol can effectively put the brakes on cell division, contributing to its anti-proliferative effects. tandfonline.comnih.gov This G2/M phase arrest is a recognized mechanism for the anti-cancer action of various natural compounds. mdpi.com

Mitigation of Muscle Degeneration and Mitochondrial Dysfunction

This compound has demonstrated significant potential in combating muscle degeneration and the associated decline in mitochondrial health, which are hallmarks of both aging and certain diseases. researchgate.netsemanticscholar.org

Scavenging of Reactive Oxygen Species (ROS) and Redox Homeostasis Rebuilding

A key mechanism through which myricanol protects aging muscle is by mitigating oxidative stress. semanticscholar.orgnih.gov Mitochondria are the main source of reactive oxygen species (ROS) in skeletal muscle. semanticscholar.org While ROS are involved in normal cell signaling, their excessive accumulation during aging leads to oxidative damage to DNA, proteins, and lipids, impairing cellular and mitochondrial function. semanticscholar.org Myricanol has been shown to effectively scavenge this accumulation of ROS, thereby helping to rebuild redox homeostasis—the critical balance between ROS production and antioxidant defenses. semanticscholar.orgnih.gov This antioxidant activity helps preserve mitochondrial integrity and function in aging muscle tissue. semanticscholar.orgnih.gov

Direct Targeting and Activation of Peroxiredoxin 5

Further investigation into the precise molecular mechanisms of myricanol has revealed a direct interaction with a specific antioxidant enzyme. semanticscholar.orgnih.gov Using biophysical assays, Peroxiredoxin 5 (PRDX5) has been identified and validated as a direct protein target of myricanol. semanticscholar.orgnih.gov PRDX5 is a unique mammalian antioxidant enzyme located in mitochondria, among other cellular compartments, where it scavenges harmful ROS. By directly binding to and activating PRDX5, myricanol enhances the cell's ability to neutralize ROS and reduce oxidative damage to mitochondrial DNA within muscle cells (myotubes). semanticscholar.orgnih.gov This targeted action provides a clear mechanism for how myricanol alleviates the oxidative damage that drives mitochondrial dysfunction in sarcopenia. semanticscholar.orgnih.gov

Enhancement of Mitochondrial Biogenesis and Function (e.g., ATP production, mitochondrial content, oxygen consumption)

Table 2: Effect of Myricanol on Mitochondrial Function in Dexamethasone-Treated C2C12 Myotubes This table presents quantitative data from a study showing myricanol's ability to rescue mitochondrial dysfunction.

| Parameter | Control (Dexamethasone Only) | Myricanol-Treated | Function of Parameter | Supporting References |

| ATP Production | 3.83 ± 0.46 nM/mg protein | 5.84 ± 0.79 nM/mg protein | Measures cellular energy level | oncotarget.comresearchgate.net |

| Mitochondrial Content | 68.12 ± 10.07 % | 116.38 ± 5.12 % | Indicates the number of mitochondria | oncotarget.comresearchgate.net |

| Mitochondrial Oxygen Consumption | 166.59 ± 22.89 pmol/min | 223.77 ± 22.59 pmol/min | Measures mitochondrial respiratory activity | oncotarget.comresearchgate.net |

Activation of Sirtuin 1 (SIRT1)

This compound has been identified as a potent activator of Sirtuin 1 (SIRT1), a crucial deacetylase involved in cellular regulation, including muscle remodeling, mitochondrial biogenesis, and protein degradation pathways. nih.govresearchgate.netmdpi.com The activation of SIRT1 is a cornerstone of the molecular mechanism behind several of myricanol's observed biological activities. nih.govresearchgate.net Studies have shown that in models of muscle atrophy, myricanol can rescue the levels of SIRT1. nih.gov

Direct Binding and Enzymatic Activation of SIRT1

Research, including virtual docking analyses, has demonstrated that myricanol directly interacts with and activates SIRT1. nih.govresearchgate.netresearchgate.net This binding is energetically favorable, indicating a stable and specific interaction. The primary mechanism involves myricanol fitting into a binding pocket of the SIRT1 enzyme, which leads to its enzymatic activation. nih.gov This direct activation is a key initiating step for the subsequent downstream cellular effects. nih.govresearchgate.netresearchgate.net

| Parameter | Finding | Source |

| Binding Confirmation | Virtual docking analysis confirms direct binding to SIRT1. | nih.gov |

| Binding Energy | The calculated binding energy of the myricanol-SIRT1 complex is -5.87 kcal/mol. | nih.govresearchgate.netresearchgate.net |

| Inhibitory Constant (Ki) | The estimated inhibitory constant (Ki) for the interaction is 49.41 μM. | nih.gov |

| Interactive Sites | The interaction involves multiple amino acid residues within the SIRT1 structure, including Ile359, Ile360, Gln361, Gly364, Ser365, Ala367, Thr368, and Glu410. | nih.gov |

Downstream Effects on Forkhead Box O 3a (FoxO3a) Transcriptional Activity

The activation of SIRT1 by this compound has significant downstream consequences, most notably the modulation of the Forkhead Box O 3a (FoxO3a) transcription factor. researchgate.netresearchgate.net SIRT1 is known to deacetylate FoxO3a, which leads to a reduction in its transcriptional activity. ijbs.com This is particularly important in the context of muscle physiology, as FoxO3a is a primary regulator of genes associated with muscle atrophy, such as Atrogin-1 and MuRF1. nih.govphysiology.org By activating SIRT1, myricanol inhibits the activity of FoxO3a, thereby suppressing the transcription of these atrophy-related genes and reducing muscle protein degradation. nih.govresearchgate.netresearchgate.net

Modulation of Protein Degradation Pathways (e.g., Autophagy)

Beyond inhibiting FoxO3a-mediated gene expression, the activation of SIRT1 by this compound also induces autophagy. nih.govresearchgate.netmdpi.comresearchgate.net Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. mdpi.com In the context of cellular stress, such as that induced by dexamethasone in muscle cells, myricanol's ability to enhance autophagy contributes to the clearance of degraded proteins, thereby protecting the cell and preserving muscle function. nih.govresearchgate.netmdpi.com While SIRT1's role in autophagy can be complex, in this pathway, its activation by myricanol promotes the autophagic process, working in concert with the suppression of protein degradation to maintain cellular homeostasis. nih.govresearchgate.netijbs.com It is noteworthy that while some research focusing on tau protein degradation found the (-)-aS,11R-myricanol enantiomer to be active via an autophagic mechanism, other studies specifically link myricanol-induced SIRT1 activation to enhanced autophagy in muscle cells. nih.govresearchgate.netnih.govacs.org

Other Reported Mechanistic Actions (General Overview)

In addition to its well-defined role as a SIRT1 activator, this compound exhibits other mechanistic actions that contribute to its biological profile, particularly its anti-inflammatory properties.

Inhibition of Nitric Oxide Production

Myricanol has been shown to be a potent inhibitor of nitric oxide (NO) production. nih.govmdpi.com In studies using lipopolysaccharide-activated macrophages, myricanol and related diarylheptanoids effectively suppressed the production of NO. nih.gov The mechanism for this effect involves the inhibition of inducible nitric oxide synthase (iNOS) induction, the enzyme responsible for producing large quantities of NO during an inflammatory response. nih.gov

Anti-inflammatory Effects

The compound possesses broad anti-inflammatory activities. mdpi.commdpi.com Its ability to inhibit NO production is a key component of this effect. nih.gov Furthermore, myricanol has been reported to attenuate inflammatory responses in models of sepsis by modulating pathways such as nuclear factor kappa B (NF-κB). acs.org The anti-inflammatory effects are also attributed to the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). ebi.ac.uk This modulation of key inflammatory mediators underscores its potential as an anti-inflammatory agent. acs.orgebi.ac.uk

Antioxidant Properties

This compound, a macrocyclic diarylheptanoid, has been noted for its antioxidant activities, which contribute to its broader pharmacological profile. researchgate.net The antioxidant capacity of diarylheptanoids, including myricanol, is a subject of scientific investigation, often in the context of the extracts from which they are derived, such as those from Myrica and Morella species. nih.govsemanticscholar.org These activities are generally associated with the ability to scavenge free radicals and protect against oxidative stress. semanticscholar.org

Research has demonstrated the neuroprotective effects of myricanol, which are linked to its antioxidant properties. For instance, myricanol has been shown to reduce intracellular Reactive Oxygen Species (ROS). uac.pt In one study, it provided an 80% increase in the viability of N2a cells treated with hydrogen peroxide (H₂O₂) and achieved a 40% reduction of intracellular ROS in these cells. uac.pt While many studies focus on myricanol as a general compound, the specific enantiomer this compound is a key bioactive constituent. nih.govacs.org The antioxidant effects of related compounds from Myrica species have been quantified using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govdntb.gov.ua For example, adenodimerin A, another compound from Morella adenophora, showed potent DPPH scavenging activity with an EC₅₀ of 7.9 ± 0.3 µM. nih.gov Although direct DPPH assay results for this compound are not extensively detailed in these specific documents, the antioxidant capacity is a recognized feature of the myricanol chemical family. researchgate.net

The structural characteristics of diarylheptanoids are crucial to their antioxidant function. nih.gov This activity is believed to contribute to the compound's protective effects against oxidative stress-related cellular damage. semanticscholar.org

Table 1: Antioxidant Activity of Myricanol

| Assay/Model | Test Substance | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Cellular ROS Reduction | Myricanol | Not specified | 40% reduction of intracellular ROS in N2a cells treated with H₂O₂. | uac.pt |

Antiviral Activities

The pharmacological profile of myricanol includes noted antiviral properties. researchgate.net While comprehensive studies detailing the specific antiviral mechanisms of this compound are emerging, the broader class of compounds to which it belongs has shown promise in this area.

General antiviral activity is listed among the primary pharmacological effects of myricanol. researchgate.net Research into extracts from related plant species provides context for this activity. For example, a methanol extract from the roots of Morella adenophora demonstrated antiviral effects by inhibiting neuraminidase, a crucial enzyme for the release and spread of influenza viruses. uac.pt This suggests a potential mechanism by which related compounds might act.

Furthermore, studies on derivatives of similar natural products have been undertaken to enhance antiviral efficacy. For instance, the design and synthesis of myricetin derivatives have been explored to develop new agents with antibacterial and antiviral activities. acs.org Although distinct from myricanol, this highlights a research trend in modifying such natural scaffolds to combat viral infections. The general mechanism of antiviral drugs can involve various stages of the viral life cycle, from entry and uncoating to replication and release. nih.gov

It is important to note that while the potential is recognized, detailed in-vitro or in-vivo studies specifying the efficacy of this compound against a broad panel of viruses are not yet widely published in the provided context.

Table 2: Antiviral and Related Anti-Infectious Activities of Myricanol and Related Compounds

| Test Substance | Target | Activity/Result | Mechanism | Source |

|---|---|---|---|---|

| Myricanol | General | Reported to have antiviral activity as part of its pharmacological profile. | Not specified. | researchgate.net |

| Methanol extract of Morella adenophora roots | Neuraminidase | IC₅₀ = 311.76 µM | Inhibition of a key viral enzyme for influenza. | uac.pt |

Analytical and Research Methodologies in Myricanol Studies

Spectroscopic and Spectrometric Techniques for Structural Characterization

The precise chemical structure of myricanol, a diarylheptanoid with a distinctive meta-meta bridged macrocyclic framework, has been determined through a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR are fundamental in elucidating the structure of myricanol. nih.govacs.org These techniques provide detailed information about the hydrogen and carbon environments within the molecule, allowing for the assignment of chemical shifts and the determination of connectivity between atoms. acs.orgresearchgate.net Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and NOE (Nuclear Overhauser Effect), have been instrumental in confirming the complex structure of (±)-myricanol and its derivatives. acs.org The NMR data for (+)-Ar,11S-Myricanol have been shown to be in agreement with recently published data for synthetic and other isolated versions of myricanol. nih.gov

X-ray Crystallography : This powerful technique has been crucial for unambiguously determining the three-dimensional structure and absolute configuration of myricanol enantiomers. acs.orgnih.gov An X-ray crystal structure of isolated myricanol revealed a co-crystal composed of this compound and (−)-aS,11R-myricanol. nih.govchemfaces.com This analysis provides definitive proof of the spatial arrangement of atoms and the stereochemistry, which is vital as different enantiomers can exhibit distinct biological activities. nih.govmdpi.com The crystal structure of a brominated derivative was also used to establish the absolute configuration of the naturally occurring enantiomer. mdpi.com

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of myricanol, further confirming its chemical formula. nih.gov Liquid chromatography-mass spectrometry (LC-MS) has also been employed to analyze the stability and metabolism of myricanol in cellular environments. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is particularly useful for studying stereochemistry. The CD spectra of myricanol have been used to determine the absolute configuration at the C-11 position for various isolated diarylheptanoids by comparing experimental data with simulated spectra. mdpi.com The dextrorotatory nature of this compound, as indicated by its positive specific rotation, distinguishes it from other previously isolated myricanol forms that were typically levorotatory. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for isolating myricanol from natural sources and for ensuring the purity of the compound used in biological assays.

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of myricanol preparations. researchgate.netnih.gov A purity of over 98% is often required for in-vitro and in-vivo studies to ensure that the observed biological effects are attributable to myricanol itself. researchgate.netnih.gov HPLC systems equipped with a diode-array detector (DAD) can also be used for peak purity analysis by examining the UV spectra across a single peak. pharmtech.com

Chiral HPLC : Since myricanol exists as enantiomers, chiral HPLC is essential for separating these mirror-image isomers. nih.gov This technique allows researchers to isolate specific enantiomers, such as this compound, and to determine the enantiomeric excess (ee) in a given sample. nih.gov For instance, chiral HPLC has been used to show that myricanol derived from Myrica cerifera has a high enantiomeric excess of the (+) enantiomer, while synthetic preparations can be racemic (a 1:1 mixture of enantiomers). nih.gov The ability to separate enantiomers is critical, as studies have shown that the biological activity, such as the reduction of tau protein levels, can be specific to one enantiomer. nih.govchemfaces.com

Column Chromatography : Initial isolation of myricanol from plant extracts, such as the bark of Myrica rubra, is often achieved using column chromatography with stationary phases like silica gel. chemfaces.comnih.govnih.gov

Cellular and Molecular Biology Techniques

A variety of cellular and molecular biology techniques have been employed to investigate the biological effects of this compound, particularly its anti-cancer and neuroprotective properties.

These assays are fundamental for determining the cytotoxic and cytostatic effects of myricanol on various cell lines.

MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells. nih.govwikipedia.org This assay has been used to demonstrate that myricanol can inhibit the viability of various cell types, including cancer cells like human lung adenocarcinoma (A549) and neuroblastoma (N2a) cells, as well as C2C12 myotubes. nih.govnih.govnih.gov The assay helps to determine the concentration-dependent effects of the compound. nih.govnih.gov

Colony Formation Assay : This long-term assay assesses the ability of single cells to proliferate and form colonies. It has been used to show that myricanol significantly decreases the colony-forming ability of A549 lung cancer cells, indicating an inhibition of cell proliferation. chemfaces.comnih.govnih.gov

Table 1: Summary of Cell Viability and Proliferation Assays in Myricanol Research

| Assay | Cell Line | Key Finding | Reference(s) |

|---|---|---|---|

| MTT Assay | A549 (Human Lung Adenocarcinoma) | Myricanol inhibits cell growth in a dose-dependent manner. | nih.gov |

| MTT Assay | N2a (Mouse Neuroblastoma) | Pretreatment with myricanol significantly increased cell viability after H2O2-induced oxidative stress. | nih.gov |

| MTT Assay | C2C12 (Mouse Myoblast) | Myricanol treatment did not show significant toxicity to myotubes. | nih.gov |

| Colony Formation Assay | A549 (Human Lung Adenocarcinoma) | Myricanol significantly decreased the ability of cells to form colonies. | chemfaces.comnih.gov |

These methods are used to determine if the observed cell death is due to apoptosis, a form of programmed cell death.

Flow Cytometry : This technique is used to quantify apoptosis by staining cells with specific fluorescent markers, such as Annexin V and propidium iodide. Flow cytometry has been used to confirm that myricanol induces apoptosis in human lung adenocarcinoma A549 cells and human leukemia HL-60 cells. chemfaces.comnih.govtandfonline.com

TUNEL Assay : The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. mdpi.commerckmillipore.com Studies have shown a significant increase in TUNEL-positive (apoptotic) cells in tumor tissues from mice treated with myricanol, confirming its apoptosis-inducing effects in vivo. researchgate.netmdpi.comresearchgate.net

Analyzing changes in gene expression helps to uncover the molecular pathways affected by myricanol.

Quantitative PCR (qPCR) : Also known as real-time PCR, this technique is used to measure the mRNA expression levels of specific genes. In studies with myricanol, qPCR has been used to show changes in the expression of apoptosis-related genes in cancer cells. chemfaces.comnih.gov For example, myricanol treatment has been shown to upregulate the mRNA expression of pro-apoptotic genes like Bax, Caspase-3, Caspase-9, and p21, while downregulating the expression of anti-apoptotic genes such as Bcl-2 and survivin. chemfaces.comresearchgate.netnih.govnih.gov

This analysis confirms whether the changes observed at the gene expression level translate to changes in protein levels, which are the ultimate effectors of cellular function.

Western Blot : This technique is widely used to detect and quantify the expression levels of specific proteins in cell or tissue lysates. Western blot analyses have corroborated qPCR findings, showing that myricanol treatment leads to corresponding changes in the protein levels of key apoptosis regulators. nih.govchemfaces.comnih.gov For instance, myricanol has been shown to decrease the protein levels of Bcl-2, VEGF, and HIF-1α, while increasing the level of the pro-apoptotic protein Bax in tumor tissues. researchgate.netnih.gov It has also been used to show that myricanol can reduce the levels of tau protein in cell models of neurodegenerative disease. nih.gov

Immunohistochemistry (IHC) : IHC is used to visualize the expression and localization of specific proteins within tissues. In xenograft mouse models of lung cancer, IHC has been used to confirm the findings of Western blotting, showing decreased expression of proteins like Bcl-2, VEGF, HIF-1α, and survivin, and increased expression of Bax in tumor tissues following myricanol treatment. researchgate.netmdpi.comnih.gov

Table 2: Summary of Gene and Protein Expression Analysis in Myricanol Studies on A549 Cells

| Target Molecule | Analytical Technique | Effect of Myricanol Treatment | Reference(s) |

|---|---|---|---|

| Bax (mRNA) | Quantitative PCR | Upregulation | researchgate.netnih.govnih.gov |

| Bcl-2 (mRNA) | Quantitative PCR | Downregulation | researchgate.netnih.govnih.gov |

| VEGF (mRNA) | Quantitative PCR | Downregulation | researchgate.netnih.gov |

| HIF-1α (mRNA) | Quantitative PCR | Downregulation | researchgate.netnih.gov |

| Survivin (mRNA) | Quantitative PCR | Downregulation | researchgate.netnih.gov |

| Caspase-3 (mRNA) | Quantitative PCR | Upregulation | nih.gov |

| Caspase-9 (mRNA) | Quantitative PCR | Upregulation | nih.gov |

| p21 (mRNA) | Quantitative PCR | Upregulation | nih.gov |

| Bax (Protein) | Western Blot / IHC | Upregulation | researchgate.netnih.govnih.gov |

| Bcl-2 (Protein) | Western Blot / IHC | Downregulation | researchgate.netnih.govnih.gov |

| VEGF (Protein) | IHC | Downregulation | researchgate.netnih.gov |

| HIF-1α (Protein) | IHC | Downregulation | researchgate.netnih.gov |

| Survivin (Protein) | IHC | Downregulation | researchgate.netnih.gov |

| Caspase-3 (Protein) | Western Blot | Upregulation | nih.gov |

| Caspase-9 (Protein) | Western Blot | Upregulation | nih.gov |

| p21 (Protein) | Western Blot | Upregulation | nih.gov |

Proteomics Approaches (e.g., SILAC proteomics)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based proteomics technique used to identify and quantify relative differential changes in protein abundance. In the study of myricanol, SILAC has been instrumental in uncovering the mechanisms underlying its biological activity.

Notably, research has shown a significant distinction in the activity of myricanol enantiomers. While this compound was found to be inactive, its counterpart, (-)-aS,11R-myricanol, demonstrated the ability to reduce tau protein levels. chemfaces.comnih.govresearchgate.net SILAC proteomics, combined with cellular assays, revealed that (-)-aS,11R-myricanol promotes the degradation of tau through an autophagic mechanism. chemfaces.comnih.govresearchgate.netnih.gov This finding was significant as it contrasted with the mechanisms of other tau-lowering compounds previously identified by the same research group. nih.govresearchgate.netnih.gov This underscores the importance of proteomics in defining the specific cellular pathways modulated by distinct stereoisomers of a compound.

Ex Vivo Brain Slice Models for Neurodegenerative Research

Ex vivo brain slice models serve as a critical intermediate between in vitro cell cultures and complex in vivo animal models. horizondiscovery.com They allow for the study of compounds in the context of the brain's native cellular architecture, including neurons and supporting glial cells, thus providing a more physiologically relevant environment. horizondiscovery.com

In the context of myricanol research, acute brain slices from mouse models of tauopathy have been employed to validate its anti-tau activity. nih.govresearchgate.netnih.govupenn.edu Specifically, studies have demonstrated that (-)-aS,11R-myricanol significantly reduces tau levels in these ex vivo models. nih.govresearchgate.netupenn.edu It is important to note that due to the limited viability of these acute slices (approximately 6-8 hours), higher concentrations of the compound are often used to observe a measurable effect within the experimental timeframe. nih.govupenn.edu The successful demonstration of tau reduction in these brain slice models provided crucial evidence for the neuroprotective potential of myricanol before proceeding to more complex in vivo studies. nih.govnih.gov

In Vivo Animal Models (e.g., Xenograft models for cancer, aged mouse models for sarcopenia)

In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and potential therapeutic applications of compounds in a living organism.

Xenograft Models for Cancer Research:

To investigate the anti-tumor properties of myricanol, researchers have utilized xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.govuevora.pt In one key study, human lung adenocarcinoma A549 cells were used to establish xenografts in nude mice. nih.gov The results demonstrated that myricanol treatment could significantly suppress tumor growth in vivo. nih.govresearchgate.net Mechanistic studies revealed that myricanol induced apoptosis in the tumor cells, as evidenced by an increase in apoptotic-positive cells and the upregulation of pro-apoptotic proteins. nih.govresearchgate.net These findings from xenograft models have positioned myricanol as a potential candidate for cancer therapy. nih.gov

Aged Mouse Models for Sarcopenia Research:

Sarcopenia, the age-related loss of muscle mass and function, is another area where myricanol has shown promise. nih.govnih.govcloudfront.nete-jbm.org To study this, researchers have employed aged mouse models. nih.govnih.gov In a recent study, 18-month-old mice were used to represent an aged population. nih.gov Treatment with myricanol was found to mitigate the loss of muscle mass and significantly enhance muscle strength in these aged mice. nih.govnih.gov The underlying mechanism was linked to the compound's ability to rescue mitochondrial dysfunction by targeting peroxiredoxin 5, thereby reducing oxidative stress. nih.gov These findings highlight the potential of myricanol in addressing age-related muscle decline. nih.govnih.gov

Future Directions in + -ar,11s-myricanol Research

Exploration of Undiscovered Biosynthetic Pathways

The biosynthesis of diarylheptanoids is thought to originate from phenylalanine, proceeding through intermediates like coumaric acid. unibas.it Isotopic labeling studies using precursors such as [β, γ-¹³C₂]-p-coumaric acid have been instrumental in tracing the formation of the C₆-C₇-C₆ skeleton of myricanol. However, the precise enzymatic machinery and regulatory networks governing the stereoselective formation of (+)-Ar,11S-myricanol remain largely uncharacterized. Future research will likely focus on identifying and characterizing the specific enzymes, such as oxidoreductases and cyclases, involved in the intricate cyclization and stereochemical determination of the molecule. Understanding these pathways is crucial for developing biotechnological production methods.

Advanced Synthetic Methodologies for Enantioselective Production

The total synthesis of myricanol has been achieved, with one notable route involving a Suzuki-Miyaura domino reaction for the key macrocyclization step. researchgate.net However, achieving high enantioselectivity for the (+)-Ar,11S isomer remains a significant challenge. Early synthetic efforts often resulted in racemic mixtures or scalemic preparations with varying enantiomeric excess. acs.orgnih.gov For instance, one synthesis reported an 86% enantiomeric excess of this compound.

Future synthetic strategies will need to focus on developing more efficient and highly enantioselective methods. This could involve the use of chiral catalysts, asymmetric induction, or novel cyclization techniques to control the axial and central chirality of the molecule. unibas.it The development of a robust and scalable enantioselective synthesis is a prerequisite for in-depth biological evaluation and potential clinical development.

Comprehensive Elucidation of Molecular Targets and Signaling Cascades

Initial research has identified several biological activities of myricanol, including anti-inflammatory, antioxidant, and anticancer effects. researchgate.netmdpi.com A key finding was the ability of this compound to destabilize the microtubule-associated protein tau, suggesting its potential in neurodegenerative diseases like Alzheimer's. nih.govnih.gov However, its enantiomer, (–)-aS,11R-myricanol, was found to be the active form in promoting tau clearance through an autophagic mechanism. acs.orgresearchgate.net

Further research is needed to comprehensively identify the direct molecular targets of this compound and its related stereoisomers. This will involve advanced techniques such as proteomics, chemical genetics, and computational modeling to map the signaling pathways modulated by the compound. For example, myricanol has been shown to activate SIRT1, a key regulator of metabolism and cellular stress responses. researchgate.net A deeper understanding of these interactions will be critical for elucidating its mechanism of action in various disease contexts.

Development of Novel Myricanol-Based Chemical Probes

The unique structure of myricanol provides a valuable scaffold for the development of chemical probes to investigate cellular processes. acs.org By derivatizing the myricanol core, researchers can create tools to identify its binding partners and dissect its mechanism of action. For instance, semisynthetic analogs have been created that exhibit robust tau-lowering activity without the complexity of chirality, providing a foundation for further development. acs.orgresearchgate.net Future efforts in this area will likely involve the synthesis of myricanol derivatives with photoaffinity labels or fluorescent tags to facilitate target identification and visualization within cells.

Expanding the Scope of Biological Activities and Underlying Mechanisms

While the anti-tau and anticancer activities of myricanol have been a primary focus, its full spectrum of biological activities is likely broader. researchgate.netbiocrick.com Reports suggest it may have roles in regulating lipid metabolism and inhibiting the type III secretion system of bacteria, indicating potential applications in metabolic and infectious diseases. researchgate.net Future research should systematically screen this compound and its analogs against a wider range of biological targets and disease models. Mechanistic studies will be essential to understand how the compound exerts its effects, for example, by modulating pathways like the PI3K/Akt/mTOR pathway, which is implicated in both cancer and neurodegeneration. mdpi.com

Advanced Structure-Activity Relationship Profiling for Targeted Design

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of myricanol. researchgate.net Initial studies have already revealed the critical importance of stereochemistry for its anti-tau activity. acs.orgchemfaces.com By synthesizing and evaluating a library of myricanol analogs with modifications at various positions, researchers can identify the key structural features required for potency and selectivity. This information will guide the rational design of next-generation myricanol-based compounds with improved efficacy and drug-like properties. For example, removing chiral centers has been explored to simplify synthesis while retaining activity.

Q & A

Q. How is (+)-aR,11S-myricanol isolated and purified from Myrica cerifera?

this compound is isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques. Chiral separation using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is critical due to its stereochemical specificity. Evidence from enantiomeric purity analysis (86% for natural vs. 9% for racemic commercial samples) highlights the necessity of chiral columns for isolating the bioactive form . Fraction collection should be validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation.

Q. What in vitro models are used to assess this compound’s tau-lowering activity?

HeLa-C3 cells expressing human tau are standard for evaluating tau destabilization. Researchers dose cells with this compound (typical range: 1–10 µM) and quantify tau levels via Western blot or ELISA. Notably, enantiopure this compound reduces tau by >50% at 10 µM, while racemic mixtures show no activity, underscoring stereochemical dependency . Controls should include vehicle-treated cells and comparative assays with other diarylheptanoids (e.g., flavones from M. cerifera).

Q. How do researchers validate the stereochemical configuration of this compound?

X-ray crystallography and electronic circular dichroism (ECD) are gold standards. Comparative analysis with synthetic enantiomers or commercial racemic mixtures via chiral HPLC (retention time matching) and optical rotation measurements ([α]D) are also employed. Discrepancies in bioactivity between natural and synthetic samples (e.g., tau reduction efficacy) further validate configuration .

Advanced Research Questions

Q. What mechanisms underlie this compound’s selective tau destabilization?

Hypothesized pathways include proteasome activation or autophagy induction. To test this, researchers use inhibitors like MG-132 (proteasome) or chloroquine (autophagy) in tau-expressing cell lines. Preliminary data suggest this compound enhances proteasomal degradation, as co-treatment with MG-132 reverses tau reduction . Advanced studies should employ siRNA knockdown of ubiquitin-proteasome system components or LC3-II immunostaining for autophagosome tracking.

Q. Why does enantiomeric purity critically influence this compound’s bioactivity?

Molecular docking studies indicate the 11S-configuration enables optimal binding to tau or regulatory proteins (e.g., HSP70). Racemic mixtures may exhibit antagonistic effects, as seen in HeLa-C3 assays where (±)-myricanol failed to reduce tau . Researchers should compare dose-response curves of enantiopure vs. racemic forms and analyze structure-activity relationships (SAR) using synthetic analogs.

Q. How can contradictory data on this compound’s efficacy across tauopathy models be resolved?

Discrepancies may arise from model-specific tau isoforms (3R vs. 4R) or differential blood-brain barrier (BBB) penetration. To address this:

- Use isogenic cell lines expressing distinct tau variants.

- Perform pharmacokinetic studies in murine models (e.g., LC-MS/MS quantification in brain homogenates).

- Cross-validate findings in ex vivo brain slice cultures from transgenic mice .

Q. What experimental strategies optimize this compound’s bioavailability for in vivo studies?

Nanoformulation (e.g., liposomes) or prodrug derivatization (e.g., esterification of hydroxyl groups) can enhance solubility and BBB penetration. Pharmacokinetic parameters (Cmax, AUC) should be monitored via LC-MS/MS after oral/intraperitoneal administration in rodents. Co-administration with CYP450 inhibitors may mitigate first-pass metabolism .

Methodological Considerations

Q. Table 1: Key Analytical Parameters for this compound Characterization

Q. Recommendations for Reproducibility :

- Standardize extraction protocols (solvent polarity, temperature).

- Validate chiral separation methods with synthetic standards.

- Use tau-specific antibodies (e.g., Tau5 for total tau, PHF1 for phosphorylated tau).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.